2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyrrolidine class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid . Its molecular formula is with a molecular weight of 363.38 g/mol. The structure includes a pyrrolidine ring, a benzodioxepin moiety, and a carboxylic acid functional group, which are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be classified into several categories:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives against multidrug-resistant pathogens. The compound has shown promising results in vitro against various Gram-positive bacteria and fungi, including strains of Staphylococcus aureus and Candida auris.
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Effective against MRSA | |
Klebsiella pneumoniae | Moderate activity | |
Candida auris | Significant inhibition |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, it has demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells.
In comparative studies, the compound exhibited lower toxicity towards non-cancerous cells (HSAEC-1 KT), suggesting selectivity in targeting cancer cells while sparing healthy tissues.
Case Studies
A series of case studies have been conducted to evaluate the biological efficacy of similar compounds within the pyrrolidine class. For instance:
- Study on Antimicrobial Resistance : A study focused on the effectiveness of various pyrrolidine derivatives against drug-resistant strains found that modifications in the chemical structure significantly influenced antimicrobial potency. The presence of specific substituents correlated with enhanced activity against resistant strains .
- Cytotoxicity Assessment : In another study assessing cytotoxicity across different cell lines, compounds similar to the target compound were tested for their ability to induce apoptosis in cancer cells while maintaining low toxicity in normal cells . This highlights the potential for developing targeted cancer therapies based on structural modifications.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-23-8-3-7-19-15(20)11-13(18(21)22)16(19)12-5-2-6-14-17(12)25-10-4-9-24-14/h2,5-6,13,16H,3-4,7-11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSWXRRYVLSEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(CC1=O)C(=O)O)C2=C3C(=CC=C2)OCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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